2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid: is an organic compound with the molecular formula C15H21NO4. It is a derivative of amino acids and features a benzyloxycarbonyl (CBZ) protecting group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (CBZ) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Alkylation: The protected amino acid is then subjected to alkylation to introduce the dimethylpentanoic acid moiety. This step often involves the use of alkyl halides and a strong base like sodium hydride.
Deprotection: Finally, the CBZ group is removed under hydrogenation conditions using a palladium catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Various derivatives depending on the substituent introduced
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity or stability.
Pathways Involved: It may participate in metabolic pathways involving amino acid synthesis and degradation, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid is unique due to its specific structural features, such as the presence of two methyl groups on the pentanoic acid moiety. This structural uniqueness imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
3,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(2)11(3)13(14(17)18)16-15(19)20-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
QFUQKUPIUIIFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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